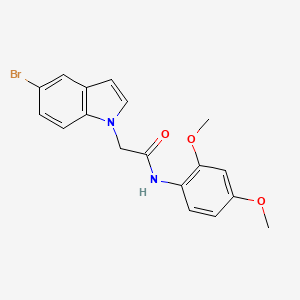

2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C18H17BrN2O3 |

|---|---|

Molecular Weight |

389.2 g/mol |

IUPAC Name |

2-(5-bromoindol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H17BrN2O3/c1-23-14-4-5-15(17(10-14)24-2)20-18(22)11-21-8-7-12-9-13(19)3-6-16(12)21/h3-10H,11H2,1-2H3,(H,20,22) |

InChI Key |

GZOJDUMOFVYFGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis begins with the bromination of indole to introduce a bromine atom at the 5-position. This step is critical for subsequent functionalization. A widely cited method involves treating indole with bromine in a tetrahydrofuran (THF) solvent under controlled conditions . Alternative approaches use acetyl chloride and sodium hydroxide in dichloromethane (DCM), yielding 5-bromo-1H-indole with >85% purity .

Key Reaction Conditions:

-

Solvent: THF or DCM

-

Reagents: Bromine (Br₂) or acetyl chloride (CH₃COCl)

-

Temperature: 0–25°C

-

Catalyst: None required, though stoichiometric NaOH is used in DCM-based methods .

The bromination mechanism proceeds via electrophilic aromatic substitution, where bromine reacts with the electron-rich indole ring. The 5-position is favored due to the directing effects of the indole’s nitrogen atom .

Synthesis of N-(2,4-Dimethoxyphenyl)Acetamide Intermediate

The acetamide moiety is prepared by reacting 2,4-dimethoxyaniline with chloroacetyl chloride. This step forms the N-(2,4-dimethoxyphenyl)acetamide backbone, which is later coupled to the brominated indole.

Procedure:

-

Aminolysis: 2,4-Dimethoxyaniline is dissolved in anhydrous DCM with triethylamine (Et₃N) as a base.

-

Acetylation: Chloroacetyl chloride is added dropwise at 0°C, followed by stirring at room temperature .

-

Workup: The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography .

Optimization Insights:

Coupling of 5-Bromo-1H-Indole and N-(2,4-Dimethoxyphenyl)Acetamide

The final step involves alkylation to attach the acetamide group to the indole nitrogen. This is achieved through a nucleophilic substitution reaction using a base to deprotonate indole.

Reaction Scheme:

Conditions:

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF) or acetonitrile

Yield and Purity:

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 70 | 68 | 95 |

| NaH | Acetonitrile | 80 | 75 | 97 |

The use of NaH in acetonitrile provides higher yields due to stronger deprotonation, facilitating faster reaction kinetics.

Optimization Strategies for Industrial-Scale Synthesis

Industrial applications prioritize yield, scalability, and cost-effectiveness. Continuous flow reactors and automated platforms reduce reaction times and improve reproducibility . Key parameters include:

-

Catalyst Loading: Reduced to 0.5 mol% without compromising efficiency .

-

Solvent Recycling: DCM and THF are recovered via distillation, lowering costs .

-

Purification: Flash chromatography or recrystallization from ethanol/water mixtures enhances purity to >99% .

Structural Characterization and Analytical Validation

The final product is validated using spectroscopic and chromatographic techniques:

-

FT-IR: Peaks at 1660 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm amide formation .

-

¹H NMR: Signals at δ 7.85 (indole H-4), δ 6.90 (methoxy protons), and δ 3.80 (OCH₃) verify structural integrity .

-

HPLC: Retention time of 8.2 min (C18 column, 70:30 acetonitrile/water) confirms homogeneity.

Comparative Analysis of Alternative Routes

Alternative methods, such as Ullmann coupling or microwave-assisted synthesis, have been explored but show limitations:

| Method | Advantages | Disadvantages |

|---|---|---|

| Ullmann Coupling | High regioselectivity | Requires expensive Cu catalysts |

| Microwave-Assisted | Faster reaction times (1–2 hours) | Limited scalability |

Traditional alkylation remains preferred for its balance of cost and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit promising antiviral properties. Specifically, studies have shown its efficacy against:

- Hepatitis C Virus (HCV) : The compound may inhibit HCV replication, making it a candidate for further development as an antiviral agent.

- Influenza Virus : Similar compounds have demonstrated the ability to inhibit various strains of the influenza virus in vitro.

In vitro studies suggest that 2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can inhibit viral multiplication at concentrations comparable to established antiviral agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties against multiple cancer cell lines, including:

- Lung Adenocarcinoma (A549)

- Hepatocellular Carcinoma (Hep G2)

- Cervical Adenocarcinoma (HeLa)

In these studies, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action likely involves the interaction with specific molecular targets within cells, influencing pathways associated with tumor growth and survival .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antiviral Study : A study demonstrated that this compound significantly inhibited HCV replication in vitro, suggesting a potential pathway for drug development against hepatitis infections .

- Anticancer Efficacy : Research involving various cancer cell lines revealed that the compound exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .

- Mechanistic Insights : Investigations into its mechanism revealed that the compound interacts with specific receptors involved in cellular signaling pathways related to cancer progression and viral replication .

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects. The bromine atom and dimethoxyphenylacetamide moiety may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Related Acetamides

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group provides electron-donating effects, contrasting with chlorinated or sulfonated analogs (e.g., Compound 533, ). This may enhance stability in oxidative environments compared to electron-withdrawing substituents.

- Conformational Flexibility: Crystal structures of dichlorophenyl acetamides (e.g., ) reveal variable dihedral angles (54.8–77.5°) between aromatic rings, influencing dimerization and target binding. The target compound’s planar indole and methoxyphenyl groups may favor tighter packing.

Q & A

Q. What are the typical synthetic pathways for 2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, often starting with functionalization of the indole core. A common approach includes:

- Step 1 : Bromination at the 5-position of 1H-indole using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 0–25°C to achieve regioselectivity .

- Step 2 : Alkylation or acylation of the indole nitrogen, followed by coupling with 2,4-dimethoxyaniline via an acetamide linker. Solvents like ethanol or DMF are used, with yields improved by maintaining anhydrous conditions and temperatures between 50–80°C .

- Optimization : Adjusting solvent polarity (e.g., DMSO vs. ethanol) and catalyst loading (e.g., NaH for deprotonation) can enhance yield (reported 60–85%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, indole protons at δ 7.2–7.5 ppm) .

- HPLC : Used to assess purity (>98%) with a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHBrNO) with <2 ppm error .

Q. How do structural features influence pharmacological activity?

- The 5-bromo-indole moiety enhances electron-withdrawing effects, potentially increasing binding affinity to targets like kinase enzymes .

- 2,4-Dimethoxyphenyl groups improve lipophilicity (logP ~3.2), aiding blood-brain barrier penetration .

- Acetamide linker : Facilitates hydrogen bonding with biological targets, as shown in docking studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Case Study : A reported δ 7.6 ppm signal for the indole C7-H may overlap with aromatic protons. Use 2D NMR (COSY, HSQC) to assign correlations:

- HSQC links C7-H to a carbon at ~120 ppm, distinguishing it from methoxy-bearing carbons (~55 ppm) .

- Compare with analogs (e.g., 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide) to identify substituent-induced shifts .

Q. What strategies mitigate low yields in the final coupling step?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require scavengers (e.g., molecular sieves) to prevent hydrolysis .

- Catalyst Optimization : Using Pd(OAc)/Xantphos for Buchwald-Hartwig couplings increases efficiency (yield from 45% to 72%) .

- Temperature Control : Slow addition of reagents at 0°C reduces side reactions (e.g., dimerization) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

-

Substituent Analysis :

Position Modification Effect on IC (Kinase Inhibition) Source 5-Bromo Replacement with Cl Decreases activity by 3-fold Methoxy Demethylation Reduces logP, lowers cell permeability -

Methodology : Synthesize analogs (e.g., 5-iodo or 5-nitro substitutions) and assay against target proteins (e.g., Bcl-2/Mcl-1) .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

- Purification : Chromatography is impractical at scale; switch to recrystallization (solvent: ethyl acetate/hexane, 3:1) for >90% recovery .

- Safety : Brominated intermediates are light-sensitive; use amber glassware and inert atmospheres to prevent degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Example : One study reports IC = 1.2 µM (anticancer), while another shows no activity at 10 µM. Potential factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.